molecular formula C21H21FN4OS B11184839 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11184839
M. Wt: 396.5 g/mol
InChI Key: IBKSMXXAZRXJKC-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and an acetamide linkage to a phenyl-thiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions.

    Thiazole Formation: The thiazole ring is synthesized separately, often starting from thiourea and a halogenated phenyl compound.

    Coupling Reaction: The piperazine intermediate is then coupled with the thiazole derivative through an acetamide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a receptor modulator or enzyme inhibitor.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets can include:

    Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.

    Enzymes: It can inhibit or activate enzymes, affecting various biochemical pathways.

    Ion Channels: The compound may influence ion channel activity, altering cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
  • [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H21FN4OS

Molecular Weight

396.5 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H21FN4OS/c22-17-6-8-18(9-7-17)26-12-10-25(11-13-26)14-20(27)24-21-23-19(15-28-21)16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,23,24,27)

InChI Key

IBKSMXXAZRXJKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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